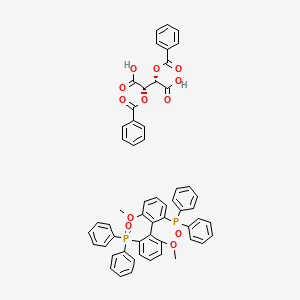![molecular formula C6H6ClN3O2 B12837136 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of fused imidazoles This compound is characterized by the presence of a chloro group at the 2-position and a nitro group at the 3-position on the pyrrolo[1,2-a]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the nitration of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. This nitration process is highly selective and can be achieved using a mixture of sulfuric acid and nitric acid . The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using sulfuric and nitric acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid mixture.
Reduction: Common reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
Reduction: 2-amino-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the chloro group, affecting its substitution reactions.
Uniqueness
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-6(10(11)12)9-3-1-2-4(9)8-5/h1-3H2 |
InChI Key |
YHIZGKLHOOWRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)






![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)




